benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate
Description
Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate (CAS: 94254-56-5) is a specialized organic compound with the molecular formula C₁₉H₁₈N₂O₆ and a molecular weight of 370.36 g/mol . It belongs to the class of carbamate derivatives, featuring dual benzyloxycarbonyl (Cbz) protective groups. These groups are widely employed in peptide synthesis to shield amine functionalities during multi-step reactions . The compound is characterized by a linear structure with a central 3-oxo-propanoyl backbone, making it a versatile building block in pharmaceutical and chemical research. Its high purity (≥97%) and commercial availability underscore its utility in professional manufacturing and industrial applications .
Properties
IUPAC Name |
benzyl N-[3-oxo-3-(phenylmethoxycarbonylamino)propanoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-16(20-18(24)26-12-14-7-3-1-4-8-14)11-17(23)21-19(25)27-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLHZCLTRXDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(benzyloxycarbonylamino)-3-oxo-propanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate may exhibit anticancer properties by inhibiting farnesyl transferase, an enzyme implicated in the activation of oncogenic ras proteins. Inhibition of this enzyme can prevent uncontrolled cellular proliferation associated with various cancers, including lung and colon cancer . The compound's structural features suggest it could serve as a scaffold for developing new farnesyl transferase inhibitors.
Protein Biology
Biochemical Applications
this compound has been utilized in protein biology for various applications:
- Protein Labeling & Modification : The compound can be employed to modify proteins for tracking and studying their interactions in biological systems.
- Western Blotting and Protein Purification : It serves as a reagent in techniques aimed at isolating and analyzing proteins, enhancing the specificity and efficiency of these processes .
Synthetic Organic Chemistry
Building Block in Organic Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. Researchers have noted its utility in creating derivatives that can be tailored for specific biological activities or properties.
Case Study 1: Anticancer Activity
A study explored the effects of farnesyl transferase inhibitors on tumor growth in animal models. Compounds structurally related to this compound showed promising results in inhibiting tumor growth and promoting regression in models with K-ras mutations .
Case Study 2: Protein Interaction Studies
Another investigation utilized this compound to label proteins involved in signaling pathways. The ability to modify proteins allowed researchers to visualize interactions within live cells, providing insights into cellular mechanisms and potential therapeutic targets .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Inhibits farnesyl transferase, potentially blocking oncogenic pathways. |
| Protein Biology | Protein Labeling & Modification | Used in techniques like Western blotting for tracking protein interactions. |
| Synthetic Organic Chemistry | Building Block for Synthesis | Versatile precursor for creating complex organic molecules. |
Mechanism of Action
The mechanism of action of benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include hydrolysis, oxidation, and reduction reactions, which modify the compound to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate with analogous compounds in terms of structural features, functional groups, and applications.
Ethyl N-(2-Benzoyl-3-oxo-3-phenyl-propanoyl)carbamate
- Molecular Formula: Likely C₁₉H₁₇NO₅ (inferred from name).
- Key Features : Replaces the benzyl group with an ethyl carbamate and introduces a phenyl substituent at the 3-oxo position.
- Functional Groups : Carbamate, benzoyl, and ketone.
- Applications : Used in crystallography studies (e.g., Acta Crystallographica reports), where its solid-state packing differs due to phenyl interactions .
- Stability : Ethyl carbamates are generally more labile under basic conditions compared to benzyl derivatives, affecting deprotection strategies .
Benzyl N-(3-Hydroxypropyl)carbamate
- Molecular Formula: C₁₁H₁₅NO₃ (CAS: 66207-08-7).
- Key Features: Simplifies the backbone to a hydroxypropyl group, omitting the 3-oxo-propanoyl moiety.
- Functional Groups : Carbamate and hydroxyl.
- Applications : Serves as a precursor for hydroxyl-containing intermediates in drug synthesis. The hydroxyl group enables further functionalization (e.g., esterification) .
- Comparison : Lacks the ketone and secondary Cbz group, reducing its utility in forming complex amide linkages .
Benzyl N-[(2S)-3-Methyl-1-oxo-1-(trifluoro-hydroxy-methylpentan-amino)butan-2-yl]carbamate
- Molecular Formula : C₁₉H₂₇F₃N₂O₄ (CAS: 211873-69-7).
- Key Features : Incorporates a trifluoromethyl group and a branched hydroxy-methylpentan chain, introducing stereochemical complexity.
- Functional Groups : Carbamate, ketone, and hydroxyl.
- Applications: Potential use in fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability .
- Comparison : The trifluoromethyl group enhances lipophilicity (XLogP3 = 4 vs. ~2 for the target compound), impacting membrane permeability .
Benzyl (2S,3S)-1-Amino-3-(tert-Butyldimethylsilyloxy)-3-phenylpropanoate
- Molecular Formula: Likely C₂₃H₃₁NO₄Si (inferred from ).
- Key Features : Replaces the Cbz group with a tert-butyldimethylsilyl (TBS) ether, a bulkier protecting group.
- Functional Groups : Silyl ether, carbamate.
- Applications : Used in stereoselective synthesis (e.g., thioamide preparation). TBS offers stability under acidic conditions but is sensitive to fluoride ions .
- Comparison : The TBS group provides orthogonal protection compared to Cbz, enabling sequential deprotection in multi-step syntheses .
Data Table: Comparative Analysis
Biological Activity
Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The compound's molecular formula is C19H18N2O6, and it has garnered attention for its biological activities, particularly in the fields of enzyme inhibition and drug development.
- Molecular Weight : 370.36 g/mol
- CAS Number : 94254-56-5
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-(benzyloxycarbonylamino)-3-oxo-propanoic acid, often in the presence of a base like triethylamine. This reaction leads to the formation of the carbamate structure, which is crucial for its biological activity.
The mechanism of action involves its interaction with specific enzymes, acting as a substrate or inhibitor. The compound can undergo hydrolysis, oxidation, and reduction reactions, modifying its structure to exert various biological effects. Notably, it has been studied for its role in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .
Biological Activity
This compound exhibits several biological activities:
- Enzyme Inhibition : It has shown potential as a CDK inhibitor, which may contribute to its anticancer properties.
- Anti-inflammatory Effects : Compounds similar in structure have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such activity .
- Drug Development : Its structural features allow it to be explored as a prodrug for delivering active pharmaceutical ingredients effectively.
Case Studies
- CDK Inhibition Study : A study demonstrated the efficacy of benzyl carbamate derivatives in inhibiting CDKs, leading to reduced proliferation of cancer cells. The IC50 values indicated significant potency compared to known inhibitors .
- Anti-inflammatory Activity : Research on similar benzyl derivatives showed promising results in reducing neutrophil degranulation and superoxide anion formation, indicating potential anti-inflammatory applications .
Comparative Analysis
The following table summarizes this compound's biological activity compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CDK Inhibition | TBD | Enzyme Inhibition |
| 9-(2-chlorobenzyl)-9H-carbazole-3-carbaaldehyde | Anti-inflammatory | 2.0 | Neutrophil Degranulation Inhibition |
| Benzyl N-(3-hydroxypropyl)carbamate | Anti-cancer | TBD | CDK Inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential protection and coupling steps. For example, a two-stage protocol using LiAlH₄ in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl-mediated hydrolysis, achieves 100% conversion in the first stage . Subsequent coupling with sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane/DMSO at 0°C yields the final product with 76% efficiency after crystallization .
- Key Considerations : Solvent polarity (THF vs. DMSO) and temperature control are critical for minimizing side reactions.
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software ( ) is used to determine bond lengths, angles, and stereochemistry. For example, torsion angles (e.g., C15—C10—C11—C12 = 0.2°) and bond distortions (e.g., O5—C17—N1 = 108.74°) are analyzed to confirm the planar amide geometry and detect crystallographic disorder .
- Data Interpretation : Discrepancies in bond angles (e.g., 122.3° vs. 125.9°) may arise from crystal packing effects or hydrogen bonding, requiring refinement with high-resolution data .
Q. What role does the benzyloxycarbonyl (Cbz) group play in protecting reactive sites during synthesis?
- Methodology : The Cbz group acts as a temporary protecting agent for amines, enabling selective acylation. For instance, in analogs like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate, the Cbz group is cleaved under hydrogenolysis or acidic conditions to expose free amines for further functionalization .
- Experimental Validation : FT-IR and NMR are used to monitor deprotection efficiency by tracking the disappearance of Cbz-specific peaks (e.g., ~1700 cm⁻¹ for carbonyl) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Methodology : Chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) are employed to direct stereochemistry. For example, (S)-benzyl (1-oxo-3-phenylpropan-2-yl)carbamate synthesis uses enantiopure starting materials to achieve >99% ee, verified by chiral HPLC .
- Challenges : Racemization risks during coupling steps require low-temperature conditions (<0°C) and non-polar solvents .
Q. What biological activities are associated with structural analogs of this compound?
- Case Study : The analog MDL 28170 (benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate) acts as a calpain inhibitor, demonstrating neuroprotective effects in ischemia-reperfusion models. Activity correlates with the Cbz group’s ability to stabilize the transition state during enzyme inhibition .
- Structure-Activity Relationship (SAR) : Modifications to the propanoyl side chain (e.g., fluorination) enhance metabolic stability but may reduce binding affinity .
Q. How are contradictory crystallographic data addressed in polymorph studies?
- Methodology : Multi-temperature SCXRD (e.g., 100–300 K) and Hirshfeld surface analysis identify polymorph-dependent variations. For example, disorder in the ethyl carbamate moiety (C18A/C18B) is resolved by refining occupancy factors and validating with residual electron density maps .
- Statistical Tools : R-factors (<5%) and goodness-of-fit (GOF >0.9) metrics ensure model reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
